

How to assess and minimize off-target effects of C004019

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C004019

Cat. No.: B10830905

[Get Quote](#)

Technical Support Center: C004019

Welcome to the technical support center for **C004019**, a PROTAC (Proteolysis Targeting Chimera) designed for the selective degradation of tau protein. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on assessing and minimizing potential off-target effects during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **C004019**?

A1: **C004019** is a hetero-bifunctional molecule that simultaneously binds to the target protein (tau) and an E3 ubiquitin ligase (VHL).^{[1][2][3]} This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.^{[1][4]} This event-driven pharmacology allows for substoichiometric degradation of the target protein.

Q2: What are potential off-target effects of **C004019**?

A2: Off-target effects can arise from several factors:

- Binding to unintended proteins: The tau-binding or VHL-binding moieties of **C004019** could interact with other proteins, leading to their unintended degradation or modulation.
- Formation of non-productive ternary complexes: The formation of a complex between **C004019**, an off-target protein, and the E3 ligase could lead to the degradation of the off-

target protein.

- "Hook effect": At high concentrations, bifunctional molecules like PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation, potentially reducing on-target efficacy and increasing the likelihood of off-target binding.

While one study noted that **C004019** did not show preferential degradation of phosphorylated tau over total tau, it did reduce both.^[4] Comprehensive screening for off-target effects is crucial.

Q3: How can I assess the selectivity of **C004019** in my experimental system?

A3: A multi-pronged approach is recommended, combining computational (in silico) and experimental (in vitro and in vivo) methods. This includes proteome-wide analysis to identify unintended protein degradation and functional assays to assess cellular health.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Reduced on-target (tau) degradation at high concentrations of C004019	"Hook effect" due to saturation of binary complex formation.	Perform a dose-response experiment to determine the optimal concentration range for C004019. Lower concentrations may be more effective.
Observed cellular toxicity or unexpected phenotype	Potential off-target effects leading to the degradation of essential proteins or disruption of critical signaling pathways.	1. Conduct cell viability assays (e.g., MTT, LDH).2. Perform unbiased proteomic profiling (e.g., mass spectrometry) to identify unintended protein degradation.3. Utilize safety pharmacology panels to screen for interactions with known safety-relevant targets. [5] [6] [7]
Inconsistent results between different cell lines or models	Cell-type specific expression of off-target proteins or differences in E3 ligase availability.	1. Characterize the proteome of your experimental models.2. Validate key findings in multiple, well-characterized cell lines or in vivo models.

Experimental Protocols and Methodologies

A systematic approach to identifying and mitigating off-target effects is crucial for the successful development of **C004019**. This involves a combination of predictive in silico methods, comprehensive in vitro screening, and in vivo validation.

In Silico Off-Target Prediction

- Objective: To computationally predict potential off-target binding partners for the components of **C004019**.
- Methodology:

- Utilize computational tools and databases to screen for proteins with structural similarity to tau or VHL.[\[8\]](#)[\[9\]](#)
- Employ molecular docking simulations to predict the binding affinity of **C004019**'s constituent parts to potential off-target proteins.
- Leverage platforms like Cas-OFFinder or CCTop for more generalized off-target prediction.
[\[10\]](#)

In Vitro Assessment of Off-Target Effects

A tiered approach to in vitro screening can efficiently identify and characterize off-target interactions.

Tier 1: Broad Spectrum Screening

- Objective: To identify potential off-target liabilities early in the drug discovery process.[\[11\]](#)[\[12\]](#)
- Methodology: Safety Pharmacology Panels
 - Screen **C004019** against a panel of known safety-relevant targets, such as GPCRs, ion channels, transporters, and enzymes.[\[5\]](#)[\[11\]](#)[\[13\]](#)
 - Commercial services offer standardized panels for this purpose.[\[11\]](#)[\[12\]](#)

Representative Safety Panel Targets	
Target Class	Examples
GPCRs	Adrenergic, Dopamine, Serotonin receptors
Ion Channels	hERG, Sodium, Calcium channels
Transporters	SERT, DAT, NET
Enzymes	COX-1, COX-2, PDE
Nuclear Receptors	Estrogen, Androgen receptors

Tier 2: Proteome-Wide Analysis

- Objective: To identify all proteins that are degraded upon **C004019** treatment in an unbiased manner.
- Methodology: Quantitative Mass Spectrometry-Based Proteomics
 - Treat cells with **C004019** at various concentrations and time points.
 - Lyse cells and digest proteins into peptides.
 - Analyze peptide abundance using liquid chromatography-mass spectrometry (LC-MS).
 - Compare protein levels between treated and untreated samples to identify downregulated proteins.

Tier 3: Target Engagement and Validation

- Objective: To confirm direct binding of **C004019** to potential off-targets identified in previous screens.
- Methodology: Cellular Thermal Shift Assay (CETSA)
 - CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[\[14\]](#)[\[15\]](#)
 - Treat intact cells with **C004019** or vehicle control.
 - Heat cells to a range of temperatures.
 - Lyse cells and separate soluble proteins from aggregated proteins.
 - Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.[\[14\]](#)[\[16\]](#) A shift in the melting curve indicates direct target engagement.

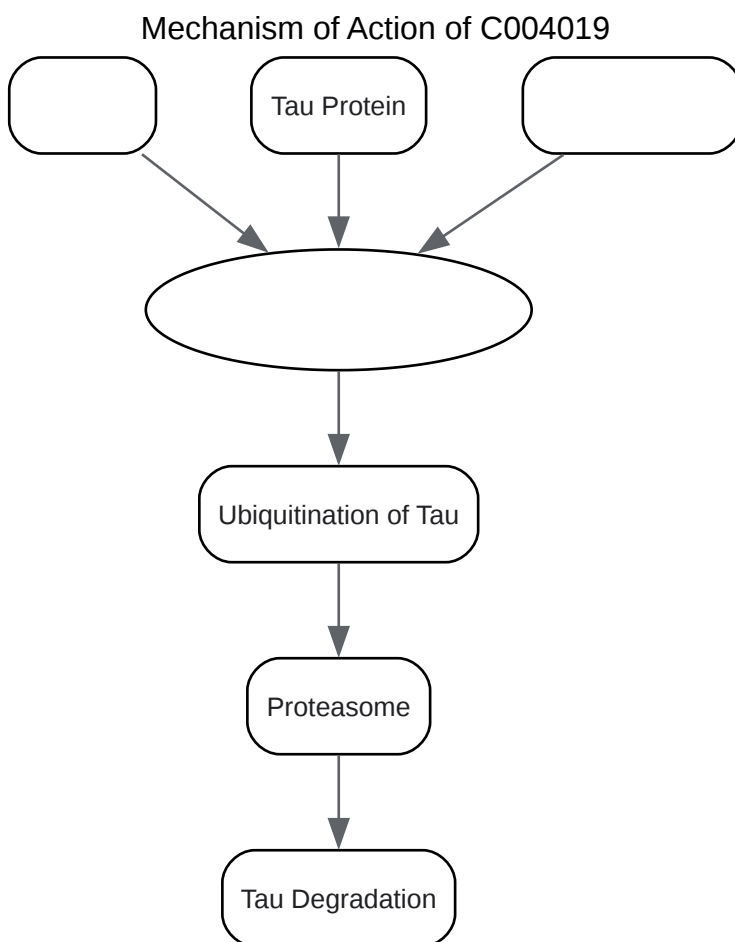
Strategies to Minimize Off-Target Effects

- Rational Drug Design: Modify the chemical structure of the tau-binding or VHL-binding moieties to improve selectivity.[\[8\]](#)

- Dose Optimization: Use the lowest effective concentration of **C004019** to minimize the engagement of lower-affinity off-targets.[17]
- Structural Modifications: Alter the linker between the tau and VHL binders to optimize the geometry of the ternary complex, which can enhance selectivity for the on-target protein.
- High-Throughput Screening: Test analogs of **C004019** in high-throughput assays to identify those with improved selectivity profiles.[8]

Visualizations

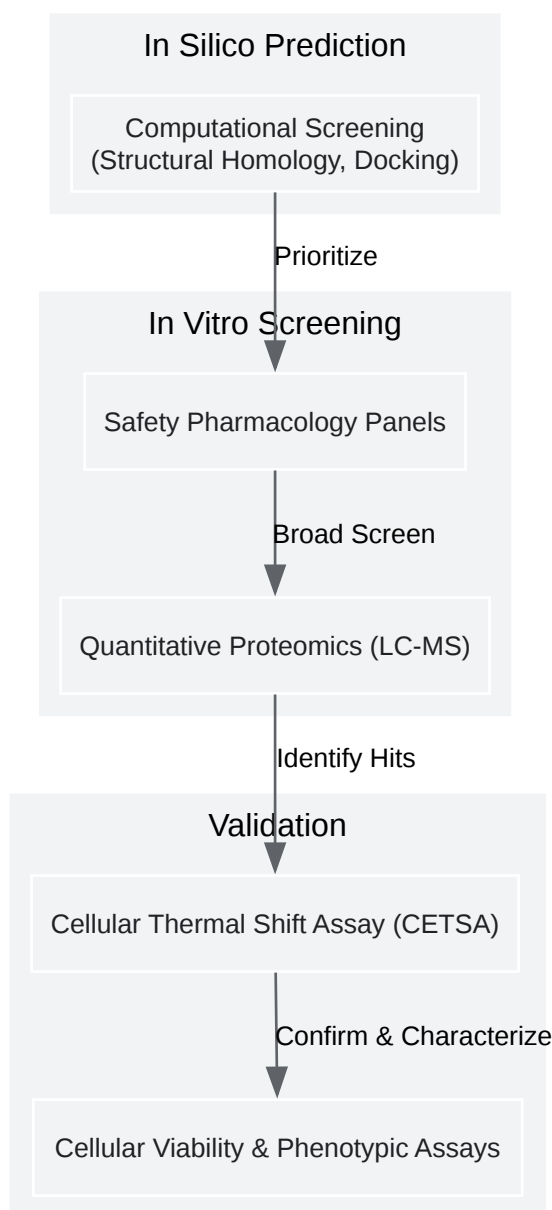
Signaling and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: **C004019** facilitates the formation of a ternary complex, leading to tau ubiquitination and degradation.

Workflow for Assessing Off-Target Effects



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. C004019 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. C004019 | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 4. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. criver.com [criver.com]
- 7. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. wuxibiology.com [wuxibiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. CETSA [cetsa.org]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. youtube.com [youtube.com]

- To cite this document: BenchChem. [How to assess and minimize off-target effects of C004019]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830905#how-to-assess-and-minimize-off-target-effects-of-c004019]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com